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Compound of Interest

Compound Name: 4-Phenoxyphenethylamine

Cat. No.: B055889

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, a detailed, peer-reviewed synthesis and complete
characterization of 4-Phenoxyphenethylamine is not readily available in the public domain.
The following guide presents a proposed synthetic route and predicted characterization data
based on established chemical principles and data from closely related analogs.

Introduction

4-Phenoxyphenethylamine is a molecule of interest within the broader class of
phenethylamines, a group known for its diverse pharmacological activities. The core
phenethylamine structure is the backbone for numerous neurotransmitters, hormones, and
psychoactive compounds. The introduction of a phenoxy group at the 4-position of the phenyl
ring is expected to significantly modify its physicochemical properties, such as lipophilicity, and
potentially its pharmacological profile, including receptor binding affinity and selectivity.

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-
Phenoxyphenethylamine, its predicted analytical characterization, and a discussion of its
potential biological activity based on the known pharmacology of related phenethylamine
derivatives.

Proposed Synthesis
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A plausible and efficient synthesis of 4-Phenoxyphenethylamine can be envisioned via a
multi-step pathway. A common strategy for constructing the phenethylamine moiety involves
the reduction of a corresponding [-nitrostyrene derivative. The diaryl ether linkage can be
formed via an Ullmann condensation.

Proposed Synthetic Pathway

The proposed synthesis begins with the formation of the diaryl ether, 4-phenoxybenzaldehyde,
through an Ullmann condensation of 4-hydroxybenzaldehyde and an aryl halide. The resulting
aldehyde is then subjected to a Henry reaction with nitromethane to form the (-nitrostyrene
intermediate. Finally, reduction of the nitro group yields the target primary amine, 4-
Phenoxyphenethylamine.

Step 1: Ullmann Condensation

4-Hydroxybenzaldehyde lodobenzene

High| Temp.

Step 2: Henry Reaction

4-Phenoxybenzaldehyde Nitromethane

/
Base (e.d., NH40Ac)

Step 3: Reduction

Y \4

Reducing Agent
l (e.g., LiAIH4 or H2/Pd-C)

1-(4-Phenoxyphenyl)-2-nitroethene
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4-Phenoxyphenethylamine
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Caption: Proposed three-step synthesis of 4-Phenoxyphenethylamine.

Experimental Protocols (Proposed)

The following protocols are proposed based on standard procedures for similar
transformations.

Step 1: Synthesis of 4-Phenoxybenzaldehyde (Ullmann Condensation)

o Materials: 4-Hydroxybenzaldehyde, lodobenzene, Copper(l) lodide (Cul), Potassium
Carbonate (K2C0O3), and a high-boiling polar solvent such as N,N-Dimethylformamide
(DMF).

e Procedure:

o To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-
hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and Copper(l) lodide (0.1

eq.).
o Add DMF as the solvent.
o Add iodobenzene (1.1 eq.) to the mixture.

o Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction to room temperature and pour it into water.
o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield 4-
phenoxybenzaldehyde.
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Step 2: Synthesis of 1-(4-Phenoxyphenyl)-2-nitroethene (Henry Reaction)

o Materials: 4-Phenoxybenzaldehyde, Nitromethane, and a basic catalyst such as Ammonium
Acetate.

e Procedure:

o In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq.) in nitromethane, which
acts as both reactant and solvent.

o Add ammonium acetate (0.5 eq.) as a catalyst.
o Reflux the mixture for 2-4 hours, monitoring by TLC.

o After cooling, the product may precipitate. If so, it can be collected by filtration and washed
with cold ethanol.

o If no precipitate forms, the excess nitromethane can be removed under reduced pressure,
and the residue can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4-Phenoxyphenethylamine (Reduction)

o Materials: 1-(4-Phenoxyphenyl)-2-nitroethene and a reducing agent such as Lithium
Aluminum Hydride (LiAIH4) in an anhydrous ether solvent (e.g., THF or diethyl ether), or
catalytic hydrogenation (H2 gas with a Palladium on Carbon catalyst).

e Procedure (using LiAIH4):

o To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of
LiAIH4 (3.0-4.0 eq.) in anhydrous THF.

o Cool the suspension to 0 °C in an ice bath.

o Slowly add a solution of 1-(4-phenoxyphenyl)-2-nitroethene (1.0 eq.) in anhydrous THF to
the LiAIH4 suspension.

o After the addition is complete, allow the reaction to warm to room temperature and then
reflux for 2-4 hours.
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o Cool the reaction mixture back to 0 °C and carefully quench the excess LiAIH4 by the
sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

o Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
o Combine the filtrates and concentrate under reduced pressure.

o The crude product can be purified by acid-base extraction or column chromatography on
silica gel to afford 4-Phenoxyphenethylamine.

Characterization Data (Predicted)

The following tables summarize the predicted physical and spectroscopic properties of 4-
Phenoxyphenethylamine.

Physical Properties

Property Value

Molecular Formula C14H1sNO[1]

Molecular Weight 213.28 g/mol [1]

Appearance Predicted to be a solid at room temperature[1]
Melting Point Not reported

Boiling Point Not reported

Spectroscopic Data

IH NMR (Predicted) (Solvent: CDCls, Frequency: 400 MHZz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35 t 2H H-3', H-5'
~7.20 d 2H H-2, H-6
~7.10 t 1H H-4'
~7.00 d 2H H-2', H-6'
~6.95 d 2H H-3, H-5
~3.05 t 2H -CH2-NH:z
~2.80 t 2H Ar-CHa-
~1.50 br s 2H -NH:z

13C NMR (Predicted) (Solvent: CDCls, Frequency: 100 MHz)

Chemical Shift (0, ppm) Assignment

~157.5 Cc-1

~156.0 C-4

~132.0 C-1

~130.0 C-2,C-6

~129.8 C-3, C-5

~123.5 c-4

~119.0 C-3,C-5

~118.8 Cc-2', C-6'

~42.5 -CHz2-NH:

~38.0 Ar-CHz-
Mass Spectrometry (Predicted)
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miz Interpretation

213 [M]* (Molecular lon)
183 [M - CH2NHz]*

120 [Phenoxy-CeHa]*
94 [Phenol]*

77 [CeHs]*

30 [CH2NH2]*

IR Spectroscopy (Predicted)

Wavenumber (cm—?) Intensity Assignment

] N-H stretch (primary amine,
3400-3250 Medium, Broad

two bands)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600, 1500 Strong Aromatic C=C bending
1240 Strong Aryl-O-C asymmetric stretch
830 Strong p-disubstituted benzene C-H

bend

Potential Biological Activity and Signaling Pathways

Phenethylamine and its derivatives are known to interact with various components of the
central nervous system. The primary mechanism of action for many phenethylamines involves
the modulation of monoaminergic neurotransmitter systems.

Primary Molecular Targets

Based on studies of structurally related compounds, 4-Phenoxyphenethylamine is predicted
to interact with the following receptors:
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o Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAARL.
[2] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.[3]

» Serotonin (5-HT) Receptors: Many substituted phenethylamines exhibit high affinity for
serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4][5] These interactions
are often responsible for the psychoactive effects of these compounds.

Potential Signaling Pathways

The binding of 4-Phenoxyphenethylamine to G-protein coupled receptors like 5-HT2A or
TAAR1 would initiate intracellular signaling cascades.

o 5-HT2A Receptor Pathway (Gg-coupled): Agonism at the 5-HT2A receptor typically leads to
the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IPs3) and
diacylglycerol (DAG). IPs triggers the release of intracellular calcium, while DAG activates
protein kinase C (PKC).

o TAAR1 Pathway (Gs-coupled): Activation of TAARL1 leads to the stimulation of the Gs alpha
subunit. This activates adenylyl cyclase, which increases the production of cyclic AMP
(cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of
various downstream targets.
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Caption: Plausible signaling pathways for 4-Phenoxyphenethylamine.

Conclusion

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/product/b055889?utm_src=pdf-body-img
https://www.benchchem.com/product/b055889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Phenoxyphenethylamine represents an interesting synthetic target for the exploration of
structure-activity relationships within the phenethylamine class of compounds. This guide has
outlined a feasible synthetic route and provided predicted characterization data to aid
researchers in its synthesis and identification. The potential for this compound to interact with
TAAR1 and serotonin receptors suggests it may possess significant neuromodulatory activity,
warranting further investigation for its potential applications in drug development. Future
experimental work is required to validate the proposed synthesis and to fully characterize the
pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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